molecular formula C10H10N4O2 B2776161 5-Hydrazinyl-2-phenyl-1,3-oxazole-4-carboxamide CAS No. 1354509-68-4

5-Hydrazinyl-2-phenyl-1,3-oxazole-4-carboxamide

Cat. No.: B2776161
CAS No.: 1354509-68-4
M. Wt: 218.216
InChI Key: ALOYFMPGPNOSTC-UHFFFAOYSA-N
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Description

This compound features an oxazole ring, which is a five-membered ring containing one oxygen and one nitrogen atom, fused with a phenyl group and a hydrazinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydrazinyl-2-phenyl-1,3-oxazole-4-carboxamide typically involves the reaction of 2-phenyl-1,3-oxazole-4-carboxylic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The reaction mixture is heated to promote the formation of the hydrazinyl derivative, followed by purification through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, solvent selection, and purification techniques to ensure high yield and purity of the compound. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

5-Hydrazinyl-2-phenyl-1,3-oxazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy derivatives.

    Reduction: The compound can be reduced to form hydrazine derivatives.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, introducing various substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens, nitrating agents, or sulfonating agents under acidic conditions.

Major Products Formed

    Oxidation: Azo or azoxy derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted phenyl derivatives depending on the electrophile used.

Scientific Research Applications

5-Hydrazinyl-2-phenyl-1,3-oxazole-4-carboxamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    5-Hydrazino-2-phenyl-1,3-oxazole-4-carbonitrile: Similar structure but with a nitrile group instead of a carboxamide group.

    2-Phenyl-1,3-oxazole-4-carboxamide: Lacks the hydrazinyl group, making it less reactive in certain chemical reactions.

    5-Amino-2-phenyl-1,3-oxazole-4-carboxamide: Contains an amino group instead of a hydrazinyl group, affecting its reactivity and biological activity.

Uniqueness

5-Hydrazinyl-2-phenyl-1,3-oxazole-4-carboxamide is unique due to the presence of both hydrazinyl and carboxamide functional groups, which confer distinct reactivity and potential for diverse applications. The combination of these groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in research and development.

Properties

IUPAC Name

5-hydrazinyl-2-phenyl-1,3-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O2/c11-8(15)7-10(14-12)16-9(13-7)6-4-2-1-3-5-6/h1-5,14H,12H2,(H2,11,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALOYFMPGPNOSTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=C(O2)NN)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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